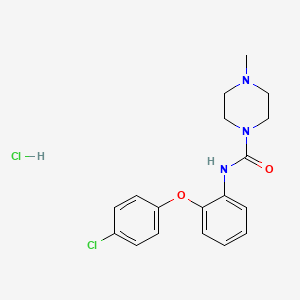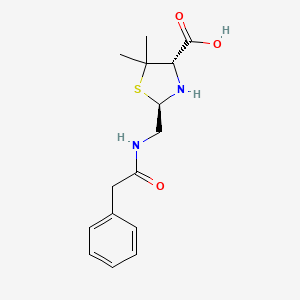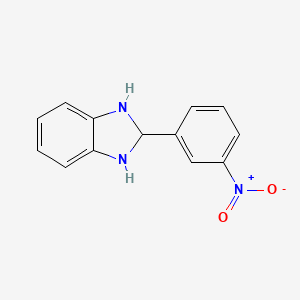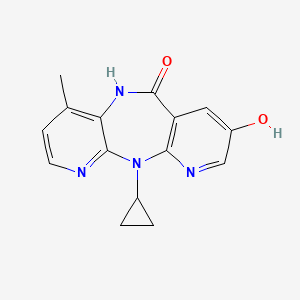![molecular formula C10H18ClNO2 B1142801 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 1363382-45-9](/img/structure/B1142801.png)
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6α-Hydroxy-11-deoxycortisol is a steroid molecule synthesized from 11-deoxycortisol. It is part of a group of compounds that have been studied for their unique chemical structures and biological implications. This detailed overview focuses on the synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analyses of 6α-Hydroxy-11-deoxycortisol.
Synthesis Analysis
The synthesis of 6α-Hydroxy-11-deoxycortisol involves the A-ring reduction and hydroxylation of 11-deoxycortisol, corticosterone, and 11-dehydrocorticosterone. This process yields 6α-hydroxylated compounds through a two-step reaction starting from the corresponding 6-hydroxy-4-pregnene-3-ones. Selective reduction and enzymatic reduction steps are critical, leading to the production of tetrahydro steroids (Kraan et al., 1994).
Molecular Structure Analysis
The molecular structure of 6α-Hydroxy-11-deoxycortisol is characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the presence of the hydroxyl group at the 6α position and the absence of the 11-keto group, which is a defining feature of 11-deoxycortisol derivatives (Kraan et al., 1994).
Chemical Reactions and Properties
6α-Hydroxy-11-deoxycortisol participates in various chemical reactions, showcasing its ability to be modified or used as a precursor for further steroid synthesis. Its chemical properties, including reactivity and stability, are influenced by the hydroxyl and keto groups' positions, making it a significant compound for steroid biochemistry research (Kraan et al., 1994).
Physical Properties Analysis
The physical properties of 6α-Hydroxy-11-deoxycortisol, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in biological systems and its potential therapeutic applications. These properties are determined using analytical techniques that provide insights into the compound's pharmacokinetic profile (Kraan et al., 1994).
Chemical Properties Analysis
The chemical properties of 6α-Hydroxy-11-deoxycortisol, including its acidity, basicity, and reactivity towards other chemical entities, are crucial for its role in synthetic and medicinal chemistry. Understanding these properties enables the exploration of its potential as a precursor in the synthesis of more complex steroid molecules and its interactions within biological systems (Kraan et al., 1994).
Applications De Recherche Scientifique
Structural and Conformational Analysis
NMR Studies and Conformational Behavior : Extensive NMR studies reveal insights into the conformational behavior of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones. These compounds, related to Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride, exist in twin-chair conformations with equatorial orientations of the substituents (Park, Jeong, & Parthiban, 2011).
Crystal Structure Analysis : The crystal structure of related esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol has been determined, providing valuable information on the structural and conformational aspects of these bicyclic compounds (Iriepa et al., 1995).
Synthesis and Stereochemistry
Synthesis of Derivatives : Synthesis techniques have been developed for creating derivatives of 9-methyl-3 beta-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane, contributing to the understanding of the stereochemistry and binding affinity of these compounds (Chen et al., 1996).
Molecular Mechanics Calculations : The study of 3-azabicyclo[3.3.1]nonane derivatives through molecular mechanics calculations and NMR spectroscopy provides deeper insights into the conformational behavior and stereochemistry of these compounds (Arias-Pérez, Alejo, & Maroto, 1997).
Pharmacological Applications
Potential Analgesic Activities : Certain 3-azabicyclo [3. 3. 1] nonane derivatives have shown promising analgesic activities, suggesting potential pharmacological applications (Oki et al., 1970).
Anticholinergic Activities : Synthesis of α,β isomers of 3-methyl-3-azabicyclo[3, 3, 1] nonan-9-yl esters has revealed potent central anticholinergic activities, indicating their potential use in anticholinergic drugs (Xiao, 1984).
Drug Discovery and Design
Dipeptide Mimetics : The synthesis of stereocontrolled dipeptide mimetics like 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester demonstrates the potential of these compounds in peptide-based drug discovery (Mulzer, Schülzchen, & Bats, 2000).
Efficient Synthesis for Drug Discovery : An efficient synthesis route for azabicyclo[X.Y.0]alkane amino acids, which are useful as rigid dipeptide mimetics, has been developed. This contributes to structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Propriétés
IUPAC Name |
methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCTVWROYBTWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester](/img/no-structure.png)
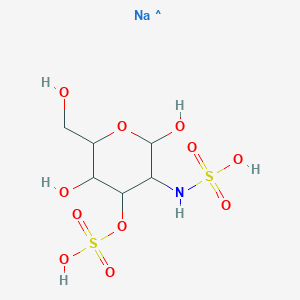
![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
